REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11].[CH2:12]([Sn](CCCC)(CCCC)CCCC)[CH:13]=[CH2:14].[Li+].[Cl-]>C1(C)C=CC=CC=1>[CH2:14]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11])[CH:13]=[CH2:12] |f:2.3|
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Name
|
|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C#N)C=C1)OC
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.86 mg
|
Type
|
reactant
|
Smiles
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[Li+].[Cl-]
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Name
|
Pd(PPh)4
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under N2 overnight
|
Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
|
Checked the reaction with TLC
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
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Name
|
|
Type
|
product
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Smiles
|
C(C=C)C1=C(C=C(C#N)C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |